2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one
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Overview
Description
2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, a cyclopropyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction, where a benzyl halide reacts with an amine.
Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Benzyl halides, amines, thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products
Oxidation: Oxidized derivatives with modified amino groups.
Reduction: Reduced derivatives with modified carbonyl groups.
Substitution: Substituted derivatives with various functional groups replacing the benzyl group.
Scientific Research Applications
2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of complex organic molecules with biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one: shares similarities with other piperidine-based compounds and cyclopropyl-containing molecules.
Benzyl-substituted Amines: Compounds with similar benzyl substitution patterns.
Cyclopropyl Amines: Compounds containing cyclopropyl groups attached to amines.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, including the piperidine ring, cyclopropyl group, and benzyl substitution. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H33N3O |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C21H33N3O/c1-16(2)20(22)21(25)24-13-7-6-10-19(24)15-23(18-11-12-18)14-17-8-4-3-5-9-17/h3-5,8-9,16,18-20H,6-7,10-15,22H2,1-2H3/t19-,20?/m0/s1 |
InChI Key |
NNFKSZFXRBHDER-XJDOXCRVSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N1CCCC[C@H]1CN(CC2=CC=CC=C2)C3CC3)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCC1CN(CC2=CC=CC=C2)C3CC3)N |
Origin of Product |
United States |
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